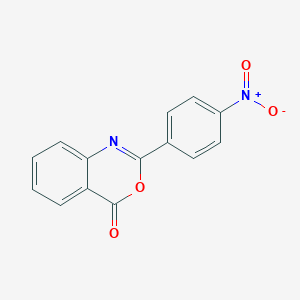

2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-nitrophenyl)-3,1-benzoxazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O4/c17-14-11-3-1-2-4-12(11)15-13(20-14)9-5-7-10(8-6-9)16(18)19/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDCDVVORESXHQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70337451 | |

| Record name | 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24780450 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

16063-05-1 | |

| Record name | 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-NITROPHENYL)-4H-3,1-BENZOXAZIN-4-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one from Anthranilic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth exploration of the synthesis of 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one, a key heterocyclic scaffold with significant applications in medicinal chemistry and materials science. This document moves beyond a simple recitation of procedural steps to offer a causal analysis of the synthetic strategy, grounded in established chemical principles. We will dissect the two-primary-step synthesis—N-acylation followed by cyclodehydration—and explore both classic and modern methodological variations. Detailed, field-tested protocols, mechanistic diagrams, characterization data, and critical safety insights are provided to equip researchers with the knowledge to perform this synthesis efficiently, safely, and with a high degree of reproducibility.

Introduction: The Significance of the Benzoxazinone Scaffold

The derivatives of 2-substituted 4H-3,1-benzoxazin-4-one represent a vital class of heterocyclic compounds, demonstrating a wide spectrum of biological and industrial relevance.[1] These structures are recognized as potent inhibitors of human leukocyte elastase and other serine proteases, making them attractive targets for developing anti-inflammatory and anti-neoplastic agents.[1] Furthermore, they serve as crucial starting materials for the synthesis of 2,3-disubstituted 4(3H)-quinazolinones, another class of heterocycles renowned for their diverse medicinal properties.[1] The specific target of this guide, this compound, incorporates an electron-withdrawing nitro group, which modulates the molecule's electronic properties and provides a handle for further chemical transformations, enhancing its utility as a versatile synthetic intermediate.

Core Synthetic Strategy: A Two-Phase Approach

The most prevalent and logical pathway for synthesizing 2-substituted-4H-3,1-benzoxazin-4-ones from anthranilic acid involves a two-stage process:

-

N-Acylation: The amino group of anthranilic acid is first acylated using an appropriate acyl chloride, in this case, 4-nitrobenzoyl chloride. This reaction forms the key intermediate, N-(4-nitrobenzoyl)anthranilic acid.

-

Cyclodehydration: The intermediate is then induced to undergo an intramolecular cyclization with the concurrent loss of a water molecule to form the stable benzoxazinone ring.

The rationale for this staged approach is rooted in the relative reactivities of the functional groups. The amine is a potent nucleophile, readily attacking the electrophilic carbonyl carbon of the acyl chloride. The subsequent cyclization, however, is not spontaneous. It requires the activation of the carboxylic acid group to facilitate the intramolecular nucleophilic attack by the amide oxygen, a process that overcomes the low electrophilicity of the amide itself.[1]

Mechanistic Deep Dive

Step 1: N-Acylation via the Schotten-Baumann Reaction

The initial N-acylation is a classic example of the Schotten-Baumann reaction, a robust method for forming amides from amines and acid chlorides.[2][3][4]

Causality and Key Components:

-

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of anthranilic acid attacking the highly electrophilic carbonyl carbon of 4-nitrobenzoyl chloride.[5]

-

Role of the Base: This acylation generates one equivalent of hydrochloric acid (HCl).[6] The presence of a base, typically a tertiary amine like triethylamine or pyridine, is crucial. Its primary role is to act as an "HCl scavenger," neutralizing the acid as it forms.[1][4] This prevents the protonation of the starting anthranilic acid, which would render it non-nucleophilic and halt the reaction.[4] The base-driven equilibrium shift ensures a high conversion to the desired N-acylated product.[4][6]

Caption: N-Acylation via Nucleophilic Acyl Substitution.

Step 2: Cyclodehydration to Form the Benzoxazinone Ring

Direct heating of the N-acylated intermediate is generally insufficient to induce cyclization due to the poor leaving group nature of the hydroxyl (-OH) on the carboxylic acid.[1] Therefore, a cyclizing or dehydrating agent is employed to convert the hydroxyl into a better leaving group.

Common Cyclizing Agents and Their Mechanism of Action:

-

Acetic Anhydride: A classic and effective reagent. It reacts with the carboxylic acid to form a mixed anhydride intermediate. This dramatically increases the electrophilicity of the carbonyl carbon, which is then readily attacked by the adjacent amide oxygen in an intramolecular fashion, leading to ring closure and the elimination of acetic acid.[7]

-

Cyanuric Chloride/DMF: A modern, milder alternative. Cyanuric chloride reacts with dimethylformamide (DMF) to generate a Vilsmeier-type iminium cation.[1][8] This cation is highly electrophilic and activates the carboxylic acid by forming an active ester. The subsequent intramolecular nucleophilic attack proceeds efficiently at room temperature, making this a high-yield, one-pot friendly method.[1][9]

Sources

- 1. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Schotten-Baumann Reaction [organic-chemistry.org]

- 7. uomosul.edu.iq [uomosul.edu.iq]

- 8. mdpi.com [mdpi.com]

- 9. scispace.com [scispace.com]

An In-depth Technical Guide to 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one: Properties, Synthesis, and Reactivity

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one. This molecule is a member of the benzoxazinone class of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and utility as synthetic intermediates.

Molecular Structure and Physicochemical Properties

This compound is characterized by a fused benzene and oxazinone ring system, with a 4-nitrophenyl substituent at the 2-position. The presence of the electron-withdrawing nitro group significantly influences the electronic properties and reactivity of the molecule.

Diagram of the Molecular Structure of this compound

Caption: Molecular structure of this compound.

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₈N₂O₄ | [1] |

| Molecular Weight | 268.22 g/mol | [1] |

| IUPAC Name | 2-(4-nitrophenyl)-3,1-benzoxazin-4-one | [1] |

| CAS Number | 16063-05-1 | [1] |

| Appearance | Yellowish crystalline solid | |

| Melting Point | 202–204 °C | |

| Solubility | 0.3 µg/mL at pH 7.4. Soluble in dimethyl sulfoxide (DMSO). | [1], |

Spectroscopic and Crystallographic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide characteristic signals for the benzoxazinone and nitrophenyl moieties.

¹H NMR (DMSO-d₆, δ ppm): [2]

-

8.43 (ddd, J = 6.6, 1.8, 0.6 Hz, 2H)

-

8.39 (ddd, J = 0.6, 7.8, 1.1 Hz, 1H)

-

8.18 (ddd, J = 0.6, 7.2, 1.2 Hz, 2H)

-

8.00 (ddd, J = 7.8, 1.2, 0.6 Hz, 1H)

-

7.71 (ddd, J = 8.4, 1.2, 7.2 Hz, 1H)

-

7.30 (ddd, J = 7.2, 7.8, 0.6 Hz, 1H)

¹³C NMR (DMSO-d₆, δ ppm): [2]

-

159.0, 156.2, 150.3, 146.7, 137.4, 136.4, 130.1, 129.8, 128.6, 127.2, 125.4, 119.1

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment | Source |

| 1766 | C=O (lactone) stretching | [2] |

| 1607, 1589 | C=N stretching and C=C aromatic stretching | [2] |

| 1522, 1493 | Asymmetric and symmetric NO₂ stretching | [2] |

| 1251, 1082 | C-O stretching | [2] |

Mass Spectrometry (MS)

Proposed Fragmentation Pathway:

Caption: Proposed mass spectrometry fragmentation pathway.

Crystal Structure

As of the date of this guide, a single-crystal X-ray structure of this compound has not been reported in the Cambridge Structural Database. However, analysis of closely related compounds, such as 2-phenyl-4H-3,1-benzoxazin-4-one, reveals that the benzoxazinone ring system is nearly planar.[3] The crystal packing of these molecules is typically stabilized by weak intermolecular C—H⋯O interactions and π–π stacking.[3] For the title compound, the presence of the nitro group is expected to introduce additional intermolecular interactions, such as C—H⋯O hydrogen bonds involving the nitro oxygen atoms, which would further stabilize the crystal lattice.

Synthesis of this compound

A variety of methods have been developed for the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. A particularly efficient one-pot synthesis for the title compound utilizes an iminium cation generated from cyanuric chloride and dimethylformamide (DMF) as a cyclizing agent.[2]

Experimental Protocol: One-Pot Synthesis[2]

Materials:

-

Anthranilic acid

-

4-Nitrobenzoyl chloride

-

Triethylamine

-

Chloroform

-

Cyanuric chloride

-

Dimethylformamide (DMF)

Procedure:

-

To a stirred solution of anthranilic acid (1 equivalent) and triethylamine (1.1 equivalents) in chloroform, add 4-nitrobenzoyl chloride (1 equivalent) dropwise at room temperature.

-

Stir the mixture at room temperature for 2 hours.

-

In a separate flask, prepare a solution of cyanuric chloride (1 equivalent) in DMF.

-

Add the cyanuric chloride/DMF solution to the reaction mixture.

-

Continue stirring for 4 hours at room temperature.

-

Evaporate the solvent under reduced pressure.

-

Pour the residue into a mixture of distilled water and ice.

-

Collect the resulting yellowish crystalline solid by filtration, wash with water, and dry.

Yield: 86%[2]

Reaction Mechanism Overview

Caption: Simplified reaction mechanism for the one-pot synthesis.

Chemical Reactivity

The 4H-3,1-benzoxazin-4-one ring system possesses two primary electrophilic centers susceptible to nucleophilic attack: the carbonyl carbon (C-4) and the imine-like carbon (C-2). The electron-withdrawing 4-nitrophenyl group at the C-2 position enhances the electrophilicity of this site.

Hydrolysis

Alkaline hydrolysis of 2-aryl-4H-3,1-benzoxazin-4-ones leads to ring opening to form the corresponding N-acylanthranilic acids. The rate of hydrolysis is significantly influenced by the substituent on the 2-aryl ring. The presence of an electron-withdrawing group, such as the nitro group in the title compound, accelerates the hydrolysis by a factor of 4.5 compared to the unsubstituted 2-phenyl derivative.[4] This is attributed to the increased electrophilicity of the C-4 carbonyl carbon, which is the primary site of nucleophilic attack by the hydroxide ion.[4]

General Reaction Scheme for Hydrolysis:

Caption: Hydrolysis of this compound.

Aminolysis

Reaction with primary amines or other nitrogen nucleophiles typically results in the opening of the oxazinone ring followed by recyclization to form 2,3-disubstituted quinazolin-4(3H)-ones. This transformation is a valuable synthetic route to a diverse range of quinazolinone derivatives, which are themselves an important class of biologically active compounds.

General Reaction Scheme for Aminolysis:

Caption: Aminolysis of this compound.

Potential Applications and Biological Activity

The benzoxazinone scaffold is a "privileged structure" in medicinal chemistry, and derivatives have shown a wide range of biological activities.

Cytotoxicity and Anticancer Potential

Structure-activity relationship studies on a series of 2-aryl-4H-3,1-benzoxazin-4-ones have demonstrated their cytotoxic potential. This compound (referred to as compound 10 in the study) exhibited good cytotoxicity against P388 leukemia cells with an ID₅₀ of 8.9 µM.[2] Furthermore, it was shown to cause a significant alteration in the cell cycle distribution of P388 cells.[2]

Enzyme Inhibition

This class of compounds has been investigated as inhibitors of serine proteases. This compound was identified as an inhibitor of porcine pancreatic elastase.[2] 4H-3,1-benzoxazin-4-ones act as alternate substrate inhibitors, forming an acyl-enzyme intermediate during catalysis.[5] The potency of inhibition is influenced by the substituents on the benzoxazinone ring system.[5]

Safety and Handling

This compound is classified as toxic if swallowed and causes serious eye irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be employed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile heterocyclic compound with well-defined chemical and physical properties. Its synthesis is readily achievable, and its reactivity, particularly towards nucleophiles, makes it a valuable precursor for the synthesis of other heterocyclic systems like quinazolinones. The demonstrated cytotoxic and enzyme inhibitory activities highlight its potential for further investigation in the field of drug discovery and development. This guide provides a solid foundation of technical information for researchers and scientists working with or interested in this compound and the broader class of benzoxazinones.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Hadfield, J. A., Pavlidis, V. H., McGown, A. T., Whitworth, C., Perry, P. J., & Fox, B. W. (1994). Structure-activity studies on 2-aryl-4H-3,1-benzoxazin-4-ones. Anticancer Drugs, 5(5), 533–538. [Link]

-

Talebi, M., Davoodnia, A., Nakhaei, A., & Tavakoli-Hoseini, N. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Scientia Iranica, 20(3), 619-623. [Link]

-

Khan, I. U., et al. (2009). 2-Phenyl-4H-3,1-benzoxazin-4-one. Acta Crystallographica Section E: Structure Reports Online, 65(1), o127. [Link]

-

Edwards, P. D., et al. (1993). Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase. Journal of Medicinal Chemistry, 36(10), 1389-1402. [Link]

-

Ershov, A. Y., et al. (1975). Hydrolysis of 2-aryl-4h-3, 1-benzoxazin-4-ones. Chemistry of Heterocyclic Compounds, 11(7), 776-778. [Link]

Sources

- 1. This compound | C14H8N2O4 | CID 542784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4H-3,1-Benzoxazine, 1,2-dihydro-2-(4-nitrophenyl)- | C14H12N2O3 | CID 570568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy 2-(4-nitrophenyl)-4H-3,1-benzoxathiin-4-one (EVT-1219372) | 55211-73-9 [evitachem.com]

- 5. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one

This document provides an in-depth technical overview of 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This guide is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical identity, synthesis, properties, biological activities, and potential applications.

Compound Identification and Overview

This compound belongs to the benzoxazinone class of compounds, which are characterized by a fused benzene and oxazinone ring system. The presence of a nitrophenyl substituent at the 2-position is critical to its chemical reactivity and biological profile.

| Identifier | Value | Source |

| IUPAC Name | 2-(4-nitrophenyl)-3,1-benzoxazin-4-one | [1] |

| CAS Number | 16063-05-1 | [1][2] |

| Molecular Formula | C₁₄H₈N₂O₄ | [1] |

| Molecular Weight | 268.22 g/mol | [1] |

| Synonyms | 2-(4-Nitrophenyl)-4H-benzo[d][1][2]oxazin-4-one, 2-p-nitrophenyl-3,1-benzoxazin-4-one | [1] |

Physicochemical and Spectroscopic Properties

The compound's properties are summarized below. Understanding these characteristics is fundamental for its handling, formulation, and application in experimental settings.

Physicochemical Data

| Property | Value | Details | Source |

| Molecular Formula | C₁₄H₈N₂O₄ | --- | [1] |

| Molecular Weight | 268.22 g/mol | Computed by PubChem | [1] |

| Solubility | 0.3 µg/mL | Mean result at pH 7.4 | [1] |

| InChIKey | WDCDVVORESXHQH-UHFFFAOYSA-N | --- | [1] |

| SMILES | C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)[O-] | --- | [1] |

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation of this compound. While experimental data can vary slightly based on instrumentation and conditions, the following table outlines the expected spectral characteristics.

| Technique | Expected Peaks / Signals |

| ¹H NMR | Signals corresponding to the eight aromatic protons. The protons on the nitrophenyl ring would appear as two distinct doublets (A₂B₂ system), while the four protons on the benzoxazinone ring system would show more complex splitting patterns in the aromatic region (approx. 7.5-8.5 ppm). |

| ¹³C NMR | Signals for 14 carbon atoms. This includes the carbonyl carbon (C=O) at a significantly downfield shift (approx. 160-170 ppm), the C=N carbon, and the various aromatic carbons. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretch (lactone, approx. 1750-1770 cm⁻¹), C=N stretch (approx. 1600-1650 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (NO₂) (approx. 1520 cm⁻¹ and 1350 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight (268.22). |

Note: Spectral data for this compound is available in public databases such as the NIST Mass Spectrometry Data Center and SpectraBase for reference.[1]

Synthesis and Mechanistic Rationale

The synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones is a well-established process in organic chemistry.[3][4][5] A common and efficient method involves the acylation of anthranilic acid followed by cyclodehydration. The protocol described below is a representative procedure based on established literature methods.[4][5]

Experimental Protocol: Synthesis via Acylation-Cyclization

Objective: To synthesize this compound from anthranilic acid and 4-nitrobenzoyl chloride.

Materials:

-

Anthranilic acid

-

4-Nitrobenzoyl chloride

-

Pyridine (anhydrous)

-

Acetic anhydride

-

Diethyl ether

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

-

Step 1: N-Acylation of Anthranilic Acid

-

In a round-bottom flask, dissolve anthranilic acid (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath to 0°C.

-

Slowly add 4-nitrobenzoyl chloride (1.1 equivalents) to the solution dropwise while stirring. The slow addition is crucial to control the exothermic reaction.

-

Allow the reaction mixture to stir at 0°C for 30 minutes and then at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

-

The pyridine acts as both a solvent and a base to neutralize the HCl byproduct, driving the formation of the intermediate, N-(4-nitrobenzoyl)anthranilic acid.

-

-

Step 2: Cyclodehydration

-

To the reaction mixture containing the N-acylated intermediate, add acetic anhydride (3-4 equivalents).

-

Heat the mixture to reflux (approximately 100-120°C) for 2-3 hours. Acetic anhydride serves as a powerful dehydrating agent, facilitating the intramolecular cyclization to form the benzoxazinone ring.[5]

-

The mechanism involves the formation of a mixed anhydride at the carboxylic acid group, which is then attacked by the amide oxygen, followed by the elimination of acetic acid to yield the final product.

-

-

Step 3: Isolation and Purification

-

After cooling, pour the reaction mixture into a beaker of ice-cold water to precipitate the crude product.

-

Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water and then with a small amount of cold diethyl ether to remove impurities.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to obtain the purified this compound.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Biological Activity and Potential Applications

The benzoxazinone scaffold is recognized for its broad range of pharmacological activities.[6][7][8] The introduction of a nitro group, as in this compound, often enhances or modulates this activity.

Cytotoxic and Anticancer Potential

Research has demonstrated that 2-aryl-4H-3,1-benzoxazin-4-ones possess cytotoxic properties. A study investigating a series of these compounds found that a nitro-substituted variant, structurally consistent with the topic compound, exhibited significant cytotoxicity against P388 leukemia cells with an ID₅₀ value of 8.9 µM.[9] This compound was also observed to cause a notable alteration in the cell cycle distribution of P388 cells, suggesting an interference with cell division processes.[9] This activity positions it as a compound of interest for further investigation in oncology drug discovery.

Enzyme Inhibition: Serine Protease Activity

The same study highlighted that the nitrobenzoxazin-4-one is an inhibitor of porcine pancreatic elastase, a type of serine protease.[9] Serine proteases, such as human leukocyte elastase, are implicated in various inflammatory diseases.[6] The ability to inhibit these enzymes suggests a potential therapeutic application for conditions like chronic obstructive pulmonary disease (COPD) or arthritis. The mechanism likely involves the electrophilic carbonyl carbon of the benzoxazinone ring being attacked by the serine residue in the enzyme's active site, leading to inactivation.

Diagram of Proposed Mechanism: Enzyme Inhibition

Caption: Conceptual diagram of serine protease inhibition by benzoxazinone.

Safety and Handling

According to the Globally Harmonized System (GHS) classification, this compound presents specific hazards.

-

GHS Hazard Statements:

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

In case of accidental ingestion or exposure, seek immediate medical attention.

Conclusion and Future Directions

This compound is a synthetically accessible compound with a compelling biological profile. Its demonstrated cytotoxicity and enzyme inhibitory activity make it a valuable molecular scaffold for drug discovery, particularly in the fields of oncology and inflammatory diseases. Future research should focus on elucidating its precise mechanism of action at the molecular level, exploring structure-activity relationships (SAR) through the synthesis of analogues, and evaluating its efficacy and safety in more advanced preclinical models.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (n.d.). CAS#:16063-05-1 | this compound. Retrieved from [Link]

-

PubChem. (n.d.). 4H-3,1-Benzoxazine, 1,2-dihydro-2-(4-nitrophenyl)-. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). 2-(2-Amino-4-nitrophenyl)-7-nitro-4H-3,1-benzoxazin-4-one. Retrieved from [Link]

-

Chemsrc. (n.d.). CAS#:82085-89-0 | 2-(4'-nitrophenyl)-1,2-dihydro-4H-3,1-benzoxazine. Retrieved from [Link]

- Hadfield, J. A., Pavlidis, V. H., McGown, A. T., Whitworth, C., Perry, P. J., & Fox, B. W. (1994). Structure-activity studies on 2-aryl-4H-3,1-benzoxazin-4-ones. Anticancer Drugs, 5(5), 533-538.

-

Cenmed. (n.d.). 2 (3 Methyl 4 Nitrophenyl) 4H 3 1 Benzoxazin 4 One. Retrieved from [Link]

- Erba, E., et al. (2005).

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Retrieved from [Link]

-

Ayurlog. (2024). Synthetic and biological profile of 4h-3, 1-benzoxazin- 4-one. Retrieved from [Link]

- Bain, D., & Smalley, R. (1968). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of The Chemical Society C: Organic.

- Ismail, M. F., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. Chemistry of Heterocyclic Compounds.

-

PubChem. (n.d.). 4H-3,1-Benzoxazin-4-one. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2016). Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). 2-Phenyl-4H-3,1-benzoxazin-4-one. Retrieved from [Link]

-

MDPI. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Retrieved from [Link]

Sources

- 1. This compound | C14H8N2O4 | CID 542784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS#:16063-05-1 | this compound | Chemsrc [chemsrc.com]

- 3. Benzoxazinone synthesis [organic-chemistry.org]

- 4. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones | Semantic Scholar [semanticscholar.org]

- 5. uomosul.edu.iq [uomosul.edu.iq]

- 6. Synthetic and biological profile of 4h-3, 1-benzoxazin- 4-one [wisdomlib.org]

- 7. researchgate.net [researchgate.net]

- 8. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance [mdpi.com]

- 9. Structure-activity studies on 2-aryl-4H-3,1-benzoxazin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one: Structure, Synthesis, and Scientific Applications

Abstract: This technical guide provides an in-depth examination of 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one, a heterocyclic compound of significant interest to the scientific community. We delve into its core molecular structure, physicochemical properties, and detailed synthetic methodologies, including the causal basis for procedural choices. Furthermore, this document outlines the critical analytical techniques for structural elucidation, such as IR, NMR, and Mass Spectrometry. A focused review of its documented biological activities, particularly its cytotoxic and enzyme-inhibiting properties, is presented to inform its potential applications in drug discovery and development. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a consolidated, expert-level resource on this specific benzoxazinone derivative.

Introduction to the Benzoxazinone Scaffold

The 4H-3,1-benzoxazin-4-one core is a fused heterocyclic system that has garnered substantial attention in medicinal chemistry.[1] These scaffolds are prevalent in molecules exhibiting a wide spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2] The versatility of the benzoxazinone ring system, particularly the ease with which substituents can be introduced at the 2-position, makes it a privileged structure in the design of novel therapeutic agents.[3]

The subject of this guide, this compound, incorporates a 4-nitrophenyl moiety, a well-known pharmacophore that can influence electronic properties and biological interactions. Studies have specifically identified this compound as a molecule with notable cytotoxic effects and potential as an enzyme inhibitor, making it a valuable subject for further investigation.[4] This document serves to consolidate the foundational knowledge of this compound, providing both theoretical understanding and practical, field-proven protocols.

Molecular Structure and Physicochemical Properties

Molecular Formula and Structure

The fundamental identity of the compound is defined by its molecular structure and formula. It consists of a benzene ring fused to an oxazinone ring, with a 4-nitrophenyl group attached at the C2 position.

Caption: 2D Molecular Structure of the Topic Compound.

Physicochemical Data Summary

The following table summarizes key computed and experimental properties critical for laboratory handling, formulation, and theoretical modeling.

| Property | Value | Source |

| Molecular Weight | 268.22 g/mol | PubChem[5] |

| Molecular Formula | C₁₄H₈N₂O₄ | PubChem[5] |

| Exact Mass | 268.04840674 Da | PubChem[5] |

| LogP (Octanol/Water) | 3.286 | ChemSrc[6] |

| Solubility | 0.3 µg/mL (at pH 7.4) | PubChem[5] |

| Polar Surface Area | 88.92 Ų | ChemSrc[6] |

Synthesis and Mechanism

Synthetic Strategy and Workflow

The most established and reliable synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones involves the reaction of anthranilic acid with an appropriate aroyl chloride.[7][8] For the title compound, this translates to a condensation reaction between anthranilic acid and 4-nitrobenzoyl chloride. The reaction is typically conducted in pyridine, which acts as both a solvent and an acid scavenger.[7]

A critical insight into this reaction's mechanism is the necessity of using two molar equivalents of the acyl chloride per mole of anthranilic acid for optimal yield.[7][9] The first equivalent acylates the amino group to form N-(4-nitrobenzoyl)anthranilic acid. The second equivalent reacts with the carboxylic acid group of this intermediate to form a mixed anhydride. This anhydride is a highly activated intermediate that readily undergoes intramolecular cyclization via nucleophilic attack from the amide nitrogen, eliminating a molecule of 4-nitrobenzoic acid to yield the final benzoxazinone product.[9]

Caption: High-Level Synthesis and Analysis Workflow.

Detailed Experimental Protocol: Synthesis from Anthranilic Acid

This protocol is a representative procedure adapted from established literature methods for synthesizing 2-substituted-4H-3,1-benzoxazin-4-ones.[7][9]

Materials:

-

Anthranilic acid (1 mole equivalent)

-

4-Nitrobenzoyl chloride (2 mole equivalents)

-

Anhydrous Pyridine

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve anthranilic acid (1 eq.) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen).

-

Addition of Reagent: Cool the solution in an ice bath to 0-5 °C. Add 4-nitrobenzoyl chloride (2 eq.) portion-wise to the stirred solution over 30 minutes, ensuring the temperature remains below 10 °C.

-

Causality Note: The use of two equivalents is crucial. The first acylates the amine, and the second forms a mixed anhydride with the carboxylic acid, which is the key intermediate for efficient cyclization.[7] The low temperature controls the exothermic reaction.

-

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture into a beaker of ice-cold water with vigorous stirring. This will precipitate the crude product.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove pyridine hydrochloride and then with a small amount of cold ethanol.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the pure this compound as a crystalline solid.

Synthesis of Precursor: 4-Nitrobenzoyl Chloride

The 4-nitrobenzoyl chloride starting material is readily synthesized from 4-nitrobenzoic acid. A common and efficient method involves using thionyl chloride (SOCl₂).[10][11]

Protocol Overview:

-

Gently reflux a mixture of 4-nitrobenzoic acid (1 eq.) and thionyl chloride (2 eq.).[11]

-

The reaction is typically complete when the evolution of gaseous byproducts (SO₂ and HCl) ceases.

-

Remove the excess thionyl chloride under reduced pressure.

-

The resulting crude 4-nitrobenzoyl chloride can be purified by vacuum distillation or recrystallization.[10]

Structural Elucidation and Spectroscopic Analysis

Confirmation of the synthesized product's identity and purity is achieved through a combination of spectroscopic methods.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule. A detailed vibrational analysis has been performed, combining experimental spectra with DFT calculations.[12]

| Wavenumber (cm⁻¹) | Vibrational Assignment | Significance |

| ~1760 | C=O Stretch (lactone) | Confirms the presence of the carbonyl group within the oxazinone ring.[13] |

| ~1608 | C=N Stretch (imine) | Characteristic of the imine bond in the heterocyclic ring.[13] |

| ~1570 & ~1350 | NO₂ Asymmetric & Symmetric Stretch | Confirms the presence of the nitro group on the phenyl ring.[12] |

| ~1250 | C-O-C Asymmetric Stretch | Indicates the ether linkage within the oxazinone ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The spectrum is expected to show distinct signals in the aromatic region (typically δ 7.5-8.5 ppm). The four protons on the benzoxazinone's benzene ring and the four protons on the 4-nitrophenyl ring will appear as complex multiplets (doublets and triplets) due to spin-spin coupling. The AA'BB' system of the 4-nitrophenyl group often presents as two distinct doublets.

-

¹³C NMR: The ¹³C spectrum provides confirmation of the carbon skeleton. Key diagnostic signals include the carbonyl carbon (C4, ~160 ppm), the imine carbon (C2, ~155 ppm), and the quaternary carbon attached to the nitro group. Differentiating between the benzoxazinone and its N-acylanthranilic acid precursor is effectively achieved by analyzing characteristic C-H coupling interactions in the carbonyl region.[14]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a prominent molecular ion peak at m/z = 268, corresponding to the molecular formula C₁₄H₈N₂O₄.

-

Fragmentation Pattern: Common fragmentation pathways may include the loss of NO₂ (m/z = 222), loss of CO (m/z = 240), and cleavage to form ions corresponding to the 4-nitrophenyl cation (m/z = 122) and the benzoxazinone fragment.

Biological Activity and Therapeutic Potential

The 4H-3,1-benzoxazin-4-one scaffold is a well-regarded platform for developing biologically active agents.[15] The title compound, with its specific 2-(4-nitrophenyl) substitution, has been evaluated for its therapeutic potential.

Cytotoxicity and Anticancer Research

In a structure-activity relationship study of 2-aryl-4H-3,1-benzoxazin-4-ones, the 2-(4-nitrophenyl) derivative (referred to as compound 10 in the study) demonstrated significant biological activity.[4]

-

Cytotoxicity: The compound showed good cytotoxicity against P388 leukemia cells with an ID₅₀ value of 8.9 µM.[4]

-

Cell Cycle Alteration: Administration to P388 cells resulted in a significant alteration in the cell cycle distribution, suggesting an interference with cell division processes, a hallmark of many anticancer agents.[4]

Enzyme Inhibition

The same study also identified this compound as an inhibitor of porcine pancreatic elastase.[4] Serine proteases like elastase are implicated in various inflammatory diseases, and their inhibition is a valid therapeutic strategy.[1] This finding suggests that the compound could serve as a lead structure for developing novel anti-inflammatory agents.

Conclusion

This compound is a synthetically accessible heterocyclic compound with a well-defined molecular structure and intriguing biological profile. Its straightforward synthesis from anthranilic acid and 4-nitrobenzoyl chloride, coupled with its confirmed cytotoxic and enzyme-inhibitory activities, establishes it as a valuable molecule for researchers in medicinal chemistry and drug development. The comprehensive data on its synthesis, characterization, and bioactivity provided in this guide serves as a foundational resource to facilitate further investigation and exploitation of its therapeutic potential.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (n.d.). CAS#:16063-05-1 | this compound. Retrieved from [Link]

-

Brandán, S. A., et al. (2012). Analysis of the structure and the FT-IR and Raman spectra of this compound. Comparisons with the chlorinated and methylated derivatives. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 4H-3,1-Benzoxazine, 1,2-dihydro-2-(4-nitrophenyl)-. National Center for Biotechnology Information. Retrieved from [Link]

-

Tiekink, E. R. T., & Wardell, J. L. (2014). 2-(2-Amino-4-nitrophenyl)-7-nitro-4H-3,1-benzoxazin-4-one. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 2), o158–o159. Retrieved from [Link]

-

Hadfield, J. A., et al. (1994). Structure-activity studies on 2-aryl-4H-3,1-benzoxazin-4-ones. Anticancer Drugs, 5(5), 533-538. Retrieved from [Link]

-

Chemsrc. (n.d.). CAS#:82085-89-0 | 2-(4'-nitrophenyl)-1,2-dihydro-4H-3,1-benzoxazine. Retrieved from [Link]

-

Bain, D. T., & Smalley, R. K. (1968). Synthesis of 2-Substituted-4H-3,I -benzoxazin-4-ones. Journal of the Chemical Society C: Organic, 1593-1597. Retrieved from [Link]

-

Dabholkar, V. V., & Gavali, S. Y. (2005). Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent. Molecules, 10(11), 1399-1403. Retrieved from [Link]

-

Loseva, M. V., et al. (1972). Reaction of anthranilic acid and methoxy- and nitro-substituted anthranilic acid with p-toluenesulfonyl chloride in pyridine. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzoxazinone synthesis. Retrieved from [Link]

-

Examine. (2024). Synthetic and biological profile of 4h-3, 1-benzoxazin- 4-one. Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). 2-phenyl-4H-3,1-benzoxazin-4-one. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Retrieved from [Link]

-

Ismail, M. F., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo.... Retrieved from [Link]

-

Thorat, B. R., et al. (2016). Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis of 2-phenyl-4H-benzo[d][5][16]oxazin-4-one and Their Biological Activity.... Retrieved from [Link]

-

Semantic Scholar. (2007). Reaction of Anthranilic Acid with Thionyl Chloride: Iminoketene Intermediate Formation. Retrieved from [Link]

-

ResearchGate. (n.d.). Formation of 4H-benzo[d][5][16]oxazin-4-ones. Retrieved from [Link]

-

ResearchGate. (n.d.). H-1 and C-13 NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. Retrieved from [Link]

-

ScienceScholar. (2022). Synthesis and identification of benzo[d][5][16]oxazin-4-one derivatives and testing of antibacterial activity of some of them. International journal of health sciences. Retrieved from [Link]

-

Kumar, A., et al. (2023). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 28(14), 5569. Retrieved from [Link]

-

Pérez-Areales, J., et al. (2018). Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][5][16]oxazines and Biological Evaluation of Activity in Breast Cancer Cells. ACS Omega, 3(3), 3041-3049. Retrieved from [Link]

-

Kadaba, P. K. (1970). CONVENIENT SYNTHESIS OF 4-NITROBENZOYL CHLORIDE. Organic Preparations and Procedures International, 2(4), 309-310. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(2-Nitrophenyl)-4,4-diphenyl-4H-3,1-benzoxazine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Phenyl-4H-3,1-benzoxazin-4-one. Retrieved from [Link]

-

ResearchGate. (2014). 2-(2-Amino-4-nitrophenyl)-7-nitro-4H-3,1-benzoxazin-4-one. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Retrieved from [Link]

-

NIST. (n.d.). Phosphonothioic acid, phenyl-, O-ethyl O-(4-nitrophenyl) ester. NIST WebBook. Retrieved from [Link]

Sources

- 1. Synthetic and biological profile of 4h-3, 1-benzoxazin- 4-one [wisdomlib.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones | Semantic Scholar [semanticscholar.org]

- 4. Structure-activity studies on 2-aryl-4H-3,1-benzoxazin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C14H8N2O4 | CID 542784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS#:16063-05-1 | this compound | Chemsrc [chemsrc.com]

- 7. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uomosul.edu.iq [uomosul.edu.iq]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Buy 2-(4-nitrophenyl)-4H-3,1-benzoxathiin-4-one (EVT-1219372) | 55211-73-9 [evitachem.com]

The Enduring Scaffold: A Technical Guide to the Chemistry and Application of 4H-3,1-Benzoxazin-4-ones

For Researchers, Scientists, and Drug Development Professionals

The 4H-3,1-benzoxazin-4-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science.[1][2][3] This bicyclic system, arising from the fusion of a benzene ring with a 1,3-oxazin-4-one ring, serves as a versatile building block for the synthesis of a diverse array of biologically active compounds.[1][4][5] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory properties.[1][3][5][6][7] This guide provides an in-depth exploration of the synthesis, reactivity, and therapeutic potential of 4H-3,1-benzoxazin-4-ones, offering field-proven insights for professionals in drug discovery and development.

The Synthetic Landscape: Constructing the Benzoxazinone Core

The accessibility and derivatization potential of a chemical scaffold are paramount to its utility in drug discovery. The synthesis of 4H-3,1-benzoxazin-4-ones is primarily centered around the use of anthranilic acid and its derivatives, owing to their commercial availability and inherent reactivity.[2][3]

The Cornerstone of Synthesis: Anthranilic Acid

The most prevalent and historically significant approach to 2-substituted-4H-3,1-benzoxazin-4-ones involves the acylation of anthranilic acid followed by cyclization.[2][5] The choice of acylating agent and cyclizing conditions dictates the nature of the substituent at the 2-position and the overall efficiency of the reaction.

A classic and robust method involves the reaction of anthranilic acid with two equivalents of an acid chloride in a suitable base, such as pyridine.[5][8] The first equivalent acylates the amino group to form the corresponding N-acylanthranilic acid, while the second equivalent reacts with the carboxylic acid to form a mixed anhydride. Subsequent intramolecular cyclization with the elimination of a molecule of the acid yields the desired benzoxazinone.[5]

Alternatively, N-acylanthranilic acids can be isolated and then cyclized using a dehydrating agent like acetic anhydride.[4][5] This two-step approach allows for greater control and purification of the intermediate N-acylanthranilic acid.

Experimental Protocol: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one from Anthranilic Acid

This protocol describes a common and reliable method for the synthesis of a simple 2-substituted benzoxazinone.

Materials:

-

Anthranilic acid

-

Acetic anhydride

-

Glacial acetic acid

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring bar

-

Ice bath

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

To a solution of anthranilic acid (1 equivalent) in glacial acetic acid, add acetic anhydride (2-3 equivalents) in a round-bottom flask equipped with a reflux condenser and a stirring bar.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials and byproducts.

-

Dry the product under vacuum to obtain 2-methyl-4H-3,1-benzoxazin-4-one as a crystalline solid.

The versatility of this approach is demonstrated by the wide range of acylating agents that can be employed, including various acid chlorides and anhydrides, to introduce diverse substituents at the 2-position.[4][5]

Modern Synthetic Methodologies

While the classic methods remain widely used, contemporary organic synthesis has introduced milder and more efficient strategies for constructing the benzoxazinone scaffold. These include one-pot procedures and the use of novel catalytic systems. For instance, a one-pot synthesis from anthranilic acids and α-keto acids catalyzed by copper(I) chloride has been reported to proceed under mild conditions.[2] Another approach utilizes iodine as a catalyst for the condensation and cyclization of anthranilic acid and aryl aldehydes.[2][3]

Below is a diagram illustrating the general synthetic workflow for 4H-3,1-benzoxazin-4-ones starting from anthranilic acid.

Caption: General synthetic route to 4H-3,1-benzoxazin-4-ones.

The Reactive Hub: Chemical Transformations of the Benzoxazinone Ring

The chemical reactivity of 4H-3,1-benzoxazin-4-ones is a key feature that makes them valuable synthetic intermediates.[5][9] The electrophilic nature of the carbonyl carbon at position 4 and the lability of the oxazinone ring render them susceptible to attack by a variety of nucleophiles. These reactions often result in ring-opening or ring-transformation, providing access to other important heterocyclic systems, most notably quinazolinones.[5][9]

Reactions with Nitrogen Nucleophiles

The reaction of 4H-3,1-benzoxazin-4-ones with nitrogen nucleophiles is a cornerstone of their chemistry and a widely used method for the synthesis of 4(3H)-quinazolinones.[9][10] The reaction proceeds via an initial nucleophilic attack at the C4 carbonyl, followed by ring opening and subsequent intramolecular cyclization with the elimination of water.

A broad range of nitrogen nucleophiles can be employed, including:

-

Ammonia and primary amines: These react to form N3-substituted quinazolinones.

-

Hydrazine: This reaction yields 3-amino-4(3H)-quinazolinones, which are versatile intermediates for the synthesis of fused heterocyclic systems.[9][11]

-

Hydroxylamine: This leads to the formation of 3-hydroxy-4(3H)-quinazolinones.[9][11]

-

Amino acids: These can be used to introduce a variety of side chains at the N3 position of the quinazolinone ring.

The following diagram illustrates the general mechanism for the conversion of a 4H-3,1-benzoxazin-4-one to a 4(3H)-quinazolinone.

Caption: Mechanism of quinazolinone formation from benzoxazinone.

Reactions with Carbon Nucleophiles

The reactivity of 4H-3,1-benzoxazin-4-ones extends to carbon nucleophiles, although these reactions are less common than those with nitrogen nucleophiles. Grignard reagents have been reported to react with benzoxazinones, leading to either tertiary carbinols through ring cleavage or 4,4-disubstituted benzoxazines.[9] Active methylene compounds, such as malononitrile, can also react with the benzoxazinone ring, leading to interesting heterocyclic transformations.[9] For example, the reaction of a benzoxazinone with malononitrile in the presence of a base can yield a 4-hydroxy-3-cyanoquinoline derivative.[9]

The Pharmacological Promise: Benzoxazinones in Drug Discovery

The 4H-3,1-benzoxazin-4-one scaffold is a recurring motif in a multitude of biologically active compounds, underscoring its importance in medicinal chemistry.[1][7][12] The ease of synthesis and the ability to introduce diverse substituents at the 2-position allow for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.

A Spectrum of Biological Activities

Derivatives of 4H-3,1-benzoxazin-4-one have been reported to exhibit a wide array of biological activities, as summarized in the table below.

| Biological Activity | Target/Mechanism of Action | References |

| Anti-inflammatory | Inhibition of serine proteases like human leukocyte elastase (HLE) and cathepsin G. | [1][13][14] |

| Antimicrobial | Activity against Gram-positive and Gram-negative bacteria, as well as various fungal strains. | [1][4][6][10] |

| Anticancer | Inhibition of tyrosine kinases and other targets involved in cancer cell proliferation. | [3][7] |

| Antiviral | Inhibition of viral proteases, such as human cytomegalovirus protease. | [15] |

| Anticholinesterase | Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), relevant for Alzheimer's disease. | [16] |

Case Study: Serine Protease Inhibition

A particularly well-studied application of 4H-3,1-benzoxazin-4-ones is in the development of serine protease inhibitors.[1][13][14] Human leukocyte elastase (HLE) and cathepsin G are serine proteases implicated in a number of inflammatory diseases.[1][14] Benzoxazinones have been designed as potent and selective inhibitors of these enzymes.[13][14] The mechanism of inhibition often involves the acylation of the active site serine residue by the benzoxazinone, leading to irreversible inactivation of the enzyme.

The following workflow illustrates a typical drug discovery process starting with the benzoxazinone scaffold.

Caption: Drug discovery workflow for benzoxazinone-based inhibitors.

Conclusion and Future Perspectives

The 4H-3,1-benzoxazin-4-one scaffold continues to be a fertile ground for research in organic synthesis and medicinal chemistry.[1] Its straightforward synthesis, versatile reactivity, and proven track record as a pharmacophore ensure its continued relevance in the quest for novel therapeutics. Future research will likely focus on the development of more efficient and sustainable synthetic methods, the exploration of novel biological targets, and the application of computational methods to guide the design of next-generation benzoxazinone-based drugs. The inherent potential of this remarkable heterocyclic system suggests that its contributions to science and medicine are far from exhausted.

References

- Synthetic and biological profile of 4h-3, 1-benzoxazin- 4-one. (2024-08-24).

- Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase | Journal of Medicinal Chemistry - ACS Publications - American Chemical Society.

- Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review - ResearchGate. (2025-08-07).

- Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - MDPI.

- Reactivity of 4H-3,1-benzoxazin-4-ones towards nitrogen and carbon nucleophilic reagents: applications to the synthesis of new heterocycles - Semantic Scholar.

- Synthesis and Medicinal Importance of Benzoxazine, Benzoxazinone and Their Derivatives: A Short Review | Request PDF - ResearchGate.

- Chemistry of 4H-3,1-Benzoxazin-4-ones. (2013-04-23).

- Full article: Synthesis and reactions of 4H-3,1-benzoxazin-4-one derivative bearing pyrazolyl moiety as antimicrobial and antioxidant agents. (2019-08-01).

- (PDF) Reactivity of 4H-3,1-benzoxazin-4-ones towards nitrogen and carbon nucleophilic reagents: applications to the synthesis of new Heterocycles - ResearchGate. (2025-11-04).

- Synthesis and reactions of 2-hetero-4H-3,1-benzoxazin-4-ones - ResearchGate. (2025-08-08).

- Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - OUCI.

- Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G - NIH. (2025-01-23).

- Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - NIH.

- Some biologically important 4H‐3,1‐benzoxazin‐4‐one derivatives. - ResearchGate.

- Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones | Semantic Scholar.

- Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review.

- Synthesis and reactions of 2‐hetero‐4H‐3,1‐benzoxazin‐4‐ones - ResearchGate. (2025-08-09).

- Synthesis and Screening of some benzoxazinone derivatives. (2019-11-11).

Sources

- 1. Synthetic and biological profile of 4h-3, 1-benzoxazin- 4-one [wisdomlib.org]

- 2. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance [mdpi.com]

- 3. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. uomosul.edu.iq [uomosul.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. jddtonline.info [jddtonline.info]

- 8. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones | Semantic Scholar [semanticscholar.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry [ouci.dntb.gov.ua]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Elucidation of 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one: A Technical Guide for Researchers

Introduction

2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound of significant interest in medicinal and materials chemistry. The benzoxazinone core is a privileged scaffold found in numerous biologically active molecules, exhibiting a wide range of therapeutic properties. The incorporation of a 4-nitrophenyl substituent at the 2-position modulates the electronic and steric properties of the molecule, potentially influencing its reactivity and biological interactions. This guide provides an in-depth analysis of the spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, a detailed, field-proven synthetic protocol is presented, offering researchers a robust method for the preparation of this compound. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure technical accuracy and reproducibility.

Molecular Structure and Properties

This compound possesses a rigid, planar structure, which is a key determinant of its physical and chemical properties. The molecule consists of a bicyclic benzoxazinone system linked to a para-substituted nitrophenyl ring.

| Property | Value | Source |

| Molecular Formula | C₁₄H₈N₂O₄ | [1] |

| Molecular Weight | 268.23 g/mol | [1] |

| IUPAC Name | 2-(4-nitrophenyl)-3,1-benzoxazin-4-one | [1] |

Synthesis of this compound

The synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones is typically achieved through the cyclization of N-acylanthranilic acids. The following protocol is a robust and widely cited method adapted from the work of Bain and Smalley, which involves a two-step process: acylation of anthranilic acid followed by cyclodehydration[2].

Experimental Protocol

Part 1: Synthesis of 2-(4-Nitrobenzamido)benzoic acid

-

Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anthranilic acid (1.37 g, 10 mmol) in 50 mL of anhydrous pyridine.

-

Acylation: To the stirred solution, add 4-nitrobenzoyl chloride (1.86 g, 10 mmol) portion-wise over 15 minutes. The addition is exothermic, and the reaction temperature should be maintained below 40 °C.

-

Reaction: Stir the mixture at room temperature for 2 hours, then heat to reflux for 1 hour to ensure complete reaction.

-

Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold 2M hydrochloric acid.

-

Isolation: The precipitate of 2-(4-nitrobenzamido)benzoic acid is collected by vacuum filtration, washed with cold water, and dried in a vacuum oven at 80 °C.

Part 2: Cyclization to this compound

-

Reaction Setup: In a 100 mL round-bottom flask, suspend the dried 2-(4-nitrobenzamido)benzoic acid (2.86 g, 10 mmol) in 30 mL of acetic anhydride.

-

Cyclodehydration: Heat the mixture to reflux for 3 hours. The solid will gradually dissolve as the reaction progresses.

-

Isolation and Purification: Cool the reaction mixture to room temperature. The product will crystallize out of the solution. Collect the crystals by vacuum filtration, wash with cold ethanol, and recrystallize from a suitable solvent such as glacial acetic acid or a toluene/ethanol mixture to yield pure this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

A multi-spectroscopic approach is essential for the unambiguous structural confirmation of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is characterized by several key absorption bands.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the crystalline solid is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to sample analysis.

-

Data Processing: The resulting spectrum is baseline corrected and the peak positions are identified.

Interpretation of Key IR Absorptions:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1760 | Strong | C=O stretching (lactone in the oxazinone ring) |

| ~1610 | Medium | C=N stretching (imine in the oxazinone ring) |

| ~1520 and ~1350 | Strong | Asymmetric and symmetric NO₂ stretching |

| ~1600, ~1580, ~1450 | Medium-Weak | C=C stretching (aromatic rings) |

| ~1250 | Strong | C-O-C stretching (ether linkage in the oxazinone ring) |

The characteristic high-frequency carbonyl stretch around 1760 cm⁻¹ is a hallmark of the strained lactone ring in the benzoxazinone system. The strong absorptions corresponding to the nitro group are also readily identifiable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the limited availability of published experimental NMR data for this specific compound, the following is a predictive analysis based on the known structure and data from analogous compounds.

Expected ¹H NMR Spectrum (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.40 | d | 2H | H-3', H-5' (ortho to NO₂) |

| ~8.25 | d | 2H | H-2', H-6' (meta to NO₂) |

| ~8.20 | dd | 1H | H-5 |

| ~7.90 | ddd | 1H | H-7 |

| ~7.75 | d | 1H | H-8 |

| ~7.55 | ddd | 1H | H-6 |

The protons on the 4-nitrophenyl ring are expected to appear as two distinct doublets due to the strong electron-withdrawing effect of the nitro group. The protons on the benzoyl moiety of the benzoxazinone ring will exhibit a more complex splitting pattern due to their respective couplings.

Expected ¹³C NMR Spectrum (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~163 | C=O (lactone) |

| ~155 | C=N (imine) |

| ~150 | C-4' (ipso to NO₂) |

| ~147 | C-4a |

| ~137 | C-7 |

| ~135 | C-1' (ipso to oxazinone) |

| ~130 | C-2', C-6' |

| ~128 | C-5 |

| ~127 | C-8a |

| ~125 | C-3', C-5' |

| ~120 | C-8 |

| ~118 | C-6 |

The quaternary carbons of the carbonyl and imine groups are expected to be the most downfield signals. The carbon attached to the nitro group will also be significantly deshielded.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in its structural elucidation.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Expected Fragmentation Pattern:

The mass spectrum is expected to show a prominent molecular ion peak [M]⁺ at m/z = 268. Key fragmentation pathways would likely involve:

-

Loss of NO₂: [M - NO₂]⁺ at m/z = 222

-

Loss of CO: [M - CO]⁺ at m/z = 240

-

Formation of the 4-nitrophenyl cation: [C₆H₄NO₂]⁺ at m/z = 122

-

Formation of the benzoxazinone fragment: [C₈H₄NO₂]⁺ at m/z = 146

The PubChem entry for this compound indicates major peaks at m/z 50, 76, and 90, which would correspond to smaller fragments from the breakdown of the aromatic rings[1].

Caption: General analytical workflow for structural elucidation.

Conclusion

References

- Bain, D., & Smalley, R. (1968). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of The Chemical Society C: Organic, 1593-1597.

- El-Hashash, M. A., & Guirguis, D. B. (2013). Synthesis and reactions of some new 2,3-disubstituted-4(3H)-quinazolinones. Journal of the Korean Chemical Society, 57(4), 459-466.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

The Pharmacological Kaleidoscope: A Technical Guide to the Biological Activities of Benzoxazinone Derivatives

Introduction: The Versatile Scaffold of Benzoxazinones

Benzoxazinone derivatives, a prominent class of heterocyclic compounds, have emerged as a versatile and privileged scaffold in medicinal chemistry.[1][2] Naturally occurring in various plants, particularly in the Gramineae family, these compounds play a crucial role in defense mechanisms against pathogens and herbivores.[3][4] This inherent biological activity has spurred extensive research, revealing a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[5][6][7] This technical guide provides an in-depth exploration of the multifaceted biological activities of benzoxazinone derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to elucidate their therapeutic potential. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this promising class of compounds.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Benzoxazinone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines.[5][8] Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.[8]

A. Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest

A primary anticancer mechanism of benzoxazinone derivatives is the induction of programmed cell death, or apoptosis. Studies have shown that certain derivatives can significantly upregulate the expression of tumor suppressor protein p53 and caspase-3, a key executioner enzyme in the apoptotic cascade.[8] For instance, one study found that select derivatives led to a 7- to 8-fold increase in the expression of p53 and caspase-3 in liver cancer cells (HepG2).[8]

Furthermore, some benzoxazinone derivatives can arrest the cell cycle, preventing the uncontrolled proliferation of cancer cells. This is often achieved by downregulating the expression of critical cell cycle regulators like cyclin-dependent kinase 1 (cdk1) and topoisomerase II (topoII), an enzyme essential for DNA replication.[8] A notable derivative caused a substantial 60% reduction in the expression of both topoII and cdk1.[8]

Another innovative approach involves targeting the c-Myc oncogene, which is overexpressed in many cancers. Certain benzoxazinone derivatives have been shown to downregulate the expression of c-Myc mRNA in a dose-dependent manner.[9] This is achieved by inducing the formation of G-quadruplex structures in the c-Myc gene promoter region, which inhibits its transcription.[9]

B. Data Summary: In Vitro Antiproliferative Activity

The cytotoxic effects of various benzoxazinone derivatives against several human cancer cell lines are summarized below. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Derivative Class | Specific Compound(s) | Cancer Cell Line | Activity Metric (IC₅₀ in µM) | Reference |

| Amino Quinazolinone/Benzoxazinone | 3, 7, 8, 10, 13, 15 | HepG2 (Liver), MCF-7 (Breast), HCT-29 (Colon) | < 10 µM | [8] |

| Nitro-Substituted Benzoxazinone | 3c | HeLa (Cervical) | ~28.54% cell viability | [5] |

| Benzo[a]phenoxazines | C9, A36, A42 | RKO (Colorectal), MCF7 (Breast) | Low micromolar IC₅₀ values | [5] |

| Eugenol-derived Benzoxazine | 6-allyl-3-(furan-2- ylmethyl)-8-methoxy-3,4-dihydro-2H-benzooxazine | Mice Fibrosarcoma | Reduction in tumor weight | [10] |

C. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the benzoxazinone derivatives for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

III. Antimicrobial and Other Biological Activities

Beyond their anticancer and anti-inflammatory effects, benzoxazinone derivatives exhibit a wide array of other biological activities, highlighting their potential as broad-spectrum therapeutic agents.

A. Antimicrobial Activity

Synthetic derivatives of 1,4-benzoxazin-3-one have shown promising antimicrobial activity against both bacteria and fungi. [4][11]Some derivatives have demonstrated potent activity with minimum inhibitory concentration (MIC) values as low as 16 μg/mL against bacteria like Staphylococcus aureus and Escherichia coli, and 6.25 μg/mL against pathogenic fungi such as Candida albicans. [4]The antimicrobial efficacy is influenced by the substituents on the benzoxazinone scaffold. [12]

B. Neuroprotective Effects

Several 1,4-benzoxazine derivatives have been identified as potent neuroprotective agents. [13][14]They have shown the capacity to inhibit oxidative stress-mediated neuronal degeneration in cell cultures. [13]Structure-activity relationship studies have indicated that 3-alkyl substituents and an 8-benzylamino group on the benzoxazine ring are crucial for potent neuroprotective activity without significant cytotoxicity. [13]

C. Enzyme Inhibition

Benzoxazinone derivatives are effective inhibitors of various enzymes, particularly serine proteases like human leukocyte elastase (HLE) and α-chymotrypsin. [15][16]They act as competitive, alternate substrate inhibitors that function through acylation and slow deacylation of the enzyme. [16]The inhibitory potency is enhanced by electron-withdrawing groups at position 2 and alkyl substitutions at position 5. [16]They have also been investigated as inhibitors of paraoxonase 1 (PON1). [17]

IV. Structure-Activity Relationship (SAR) Insights

The biological activity of benzoxazinone derivatives is intricately linked to their chemical structure. Key SAR insights include:

-

Anticancer Activity: The presence of a free amino group is a common feature in many active antiproliferative derivatives. [8]* Enzyme Inhibition: For α-chymotrypsin inhibition, the presence of substituents on the benzene ring can reduce inhibitory potential, while fluoro, chloro, and bromo substituents on a phenyl group can increase it. [15]* Phytotoxicity: The absence of a hydroxyl group at the C-2 position and the presence of a hydroxyl group at the N-4 position enhance phytotoxicity. [3][18]* Anti-inflammatory Activity: The introduction of a 1,2,3-triazole moiety into the 2H-1,4-benzoxazin-3(4H)-one structure has been shown to yield potent anti-inflammatory compounds. [19]

V. Conclusion and Future Directions

Benzoxazinone derivatives represent a highly promising class of compounds with a remarkable diversity of biological activities. Their efficacy as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents, coupled with their potential as enzyme inhibitors, underscores their significance in drug discovery and development. The modular nature of the benzoxazinone scaffold allows for extensive chemical modifications, providing a fertile ground for optimizing their pharmacological profiles.

Future research should focus on elucidating the detailed molecular mechanisms of action for various derivatives, expanding the scope of in vivo studies, and exploring novel therapeutic applications. The development of more selective and potent benzoxazinone derivatives through rational drug design, guided by comprehensive SAR studies, holds the key to unlocking their full therapeutic potential and translating these promising laboratory findings into clinically effective treatments.

References

-

Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. (2017). Bioorganic Chemistry. [Link]

-

Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. (2020). Life Sciences. [Link]

-